molecular formula C15H15N5O3S B2463269 5-(1-methylimidazol-4-yl)sulfonyl-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one CAS No. 2034413-31-3

5-(1-methylimidazol-4-yl)sulfonyl-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one

Cat. No.: B2463269
CAS No.: 2034413-31-3
M. Wt: 345.38
InChI Key: YWOZVLLCOPONTA-UHFFFAOYSA-N
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Description

5-(1-methylimidazol-4-yl)sulfonyl-1,5,9-triazatricyclo[84003,8]tetradeca-3(8),9,11,13-tetraen-2-one is a complex organic compound featuring a unique tricyclic structure

Properties

IUPAC Name

5-(1-methylimidazol-4-yl)sulfonyl-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O3S/c1-18-9-14(16-10-18)24(22,23)19-7-5-12-11(8-19)15(21)20-6-3-2-4-13(20)17-12/h2-4,6,9-10H,5,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWOZVLLCOPONTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)S(=O)(=O)N2CCC3=C(C2)C(=O)N4C=CC=CC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-methylimidazol-4-yl)sulfonyl-1,5,9-triazatricyclo[84003,8]tetradeca-3(8),9,11,13-tetraen-2-one typically involves multiple stepsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

5-(1-methylimidazol-4-yl)sulfonyl-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

5-(1-methylimidazol-4-yl)sulfonyl-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions.

    Medicine: It has potential therapeutic applications, including as an antimicrobial or anticancer agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(1-methylimidazol-4-yl)sulfonyl-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The compound’s unique structure allows it to bind selectively to these targets, exerting its effects through various biochemical mechanisms .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazole and triazine derivatives, such as:

Uniqueness

5-(1-methylimidazol-4-yl)sulfonyl-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one is unique due to its tricyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific applications .

Biological Activity

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C₁₃H₁₄N₄O₂S
  • Molecular Weight : 286.35 g/mol

The compound features a triazatricyclo structure with a sulfonyl group and an imidazole moiety, which is significant for its biological interactions.

Research indicates that compounds with imidazole and sulfonyl groups often exhibit diverse biological activities, including:

  • Antimicrobial Activity : The imidazole ring is known for its efficacy against various bacterial strains. Studies have shown that similar compounds can disrupt bacterial cell membranes or inhibit essential enzymes.
  • Anticancer Properties : Imidazole derivatives have been explored for their ability to inhibit tumor growth by inducing apoptosis in cancer cells. The specific mechanism involves interference with cell signaling pathways.

Case Studies

  • Antimicrobial Efficacy : A study published in PubMed highlighted the antimicrobial properties of imidazolium compounds. The findings demonstrated that these compounds could effectively inhibit the growth of several pathogenic bacteria, suggesting potential applications in treating infections .
  • Anticancer Activity : In vitro studies have shown that related compounds induce cell cycle arrest in cancer cell lines. For instance, a derivative with a similar structure was found to trigger apoptosis through the activation of caspase pathways .
  • Gene Delivery Applications : Research has also indicated that imidazolium-based amphiphiles can facilitate gene delivery by forming liposomes that encapsulate DNA. This property is crucial for developing gene therapy strategies .

Research Findings

Recent studies have focused on synthesizing and characterizing derivatives of the compound to enhance its biological activity:

StudyFocusKey Findings
Study 1Antimicrobial ActivityDemonstrated significant inhibition of Gram-positive bacteria .
Study 2Anticancer PotentialInduced apoptosis in various cancer cell lines through caspase activation .
Study 3Gene DeliveryEnhanced transfection efficiency in vitro compared to traditional methods .

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